Cas no 921483-55-8 (2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide)

2-{1-Methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide is a pyridopyrimidine derivative with a structurally unique acetamide substitution. Its key features include a rigid heterocyclic core, which enhances stability, and a propoxy group that may influence solubility and reactivity. The presence of bis(isopropyl)acetamide functionality suggests potential steric hindrance, which could be advantageous in selective binding or inhibition applications. This compound’s modular structure allows for further derivatization, making it a versatile intermediate in pharmaceutical or agrochemical research. Its well-defined molecular architecture supports precise mechanistic studies, particularly in targeting enzymes or receptors where steric and electronic properties are critical.
2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide structure
921483-55-8 structure
商品名:2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide
CAS番号:921483-55-8
MF:C19H28N4O4
メガワット:376.450024604797
CID:6407875
PubChem ID:18567468

2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide
    • 921483-55-8
    • N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
    • AKOS024626896
    • 2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)-N,N-di(propan-2-yl)acetamide
    • F2094-1442
    • Pyrido[2,3-d]pyrimidine-3(2H)-acetamide, 1,4-dihydro-1-methyl-N,N-bis(1-methylethyl)-2,4-dioxo-5-propoxy-
    • インチ: 1S/C19H28N4O4/c1-7-10-27-14-8-9-20-17-16(14)18(25)22(19(26)21(17)6)11-15(24)23(12(2)3)13(4)5/h8-9,12-13H,7,10-11H2,1-6H3
    • InChIKey: SFIXVXBSCGGVKC-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(CC(N(C(C)C)C(C)C)=O)C(=O)C2=C(OCCC)C=CN=C2N1C

計算された属性

  • せいみつぶんしりょう: 376.21105539g/mol
  • どういたいしつりょう: 376.21105539g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 558
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 83Ų

じっけんとくせい

  • 密度みつど: 1.164±0.06 g/cm3(Predicted)
  • ふってん: 543.5±60.0 °C(Predicted)
  • 酸性度係数(pKa): 3.00±0.20(Predicted)

2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2094-1442-10μmol
2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide
921483-55-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2094-1442-2mg
2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide
921483-55-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2094-1442-4mg
2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide
921483-55-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2094-1442-15mg
2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide
921483-55-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2094-1442-40mg
2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide
921483-55-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2094-1442-2μmol
2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide
921483-55-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2094-1442-3mg
2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide
921483-55-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2094-1442-1mg
2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide
921483-55-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2094-1442-5μmol
2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide
921483-55-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2094-1442-50mg
2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide
921483-55-8 90%+
50mg
$160.0 2023-05-16

2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide 関連文献

2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamideに関する追加情報

Compound CAS No. 921483-55-8: 2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide

The compound with CAS No. 921483-55-8, named as 2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N,N-bis(propan-2-yl)acetamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which have been extensively studied due to their unique structural features and bioactive properties.

Pyrido[2,3-d]pyrimidine is a heterocyclic aromatic system that combines the structural elements of pyridine and pyrimidine rings. The presence of this core structure in the compound under discussion contributes to its stability and reactivity. The 1-methyl and 5-propoxy substituents further enhance the molecule's functionality by introducing electron-donating groups that can influence its electronic properties and interactions with biological systems.

The N,N-bis(propan-2-yl)acetamide moiety attached to the pyrido[2,3-d]pyrimidine core adds bulkiness to the molecule. This feature is particularly advantageous in drug design as it can improve pharmacokinetic properties such as solubility and bioavailability. Recent studies have highlighted the importance of such substituents in modulating the activity of bioactive compounds against various targets.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and condensation reactions. The strategic introduction of substituents like propanoyl groups and propoxy groups requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the synthesis of similar compounds.

The compound's applications span across multiple domains. In medicinal chemistry, it has shown promise as a potential lead compound for anti-cancer drug development. Its ability to inhibit key enzymes involved in cell proliferation has been validated in vitro studies. Additionally, its structural versatility makes it a candidate for exploring other therapeutic areas such as anti-inflammatory and neuroprotective agents.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with various protein targets. Molecular docking studies reveal that the pyrido[2,3-d]pyrimidine core interacts effectively with ATP-binding pockets of kinases, suggesting its potential as a kinase inhibitor.

In conclusion, CAS No. 921483-55-8 represents a significant advancement in heterocyclic chemistry with promising applications in drug discovery and materials science. Its unique structure and functional groups make it a valuable asset for researchers aiming to develop novel bioactive compounds.

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